molecular formula C3H3ClN2 B020600 5-chloro-1H-imidazole CAS No. 15965-31-8

5-chloro-1H-imidazole

Cat. No. B020600
CAS RN: 15965-31-8
M. Wt: 102.52 g/mol
InChI Key: BQRBAXFOPZRMCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of imidazole derivatives, including 5-chloro-1H-imidazole, often involves microwave-assisted methods, as demonstrated in the synthesis of related compounds like 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole (Saberi et al., 2009). Another study highlights the synthesis of imidazo[1,2-a]pyridines using various strategies, which can be relevant to 5-chloro-1H-imidazole (Bagdi et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied. For instance, 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole crystallizes in the triclinic crystal class, indicating planar conformation for the imidazole ring (Saberi et al., 2009).

Chemical Reactions and Properties

Imidazoles like 5-chloro-1H-imidazole are known for their ability to undergo various chemical reactions, such as cyclization and functionalization. A study on a related compound, 5-chloro-imidazo[1,5-a]quinazoline, describes its synthesis by cyclization under microwave irradiation, showcasing the reactivity of the chloro-imidazole structure (Li et al., 2009).

Physical Properties Analysis

The physical properties of imidazole derivatives, including crystallography and molecular geometry, are key in understanding their behavior. Studies on compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide offer insights into the physical properties of imidazole derivatives (Banerjee et al., 1999).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as electron distribution and charge transfer, are critical for their application in various fields. Research on 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione provides an example of how these properties are analyzed using theoretical and experimental methods (Pandey et al., 2017).

Scientific Research Applications

Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some general applications:

  • Medicine and Pharmacology

    • Imidazoles play a pivotal role in the synthesis of biologically active molecules .
    • They are used in the production of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
    • They also act as enzyme inhibitors .
  • Synthetic Chemistry

    • Imidazoles are used in diverse multicomponent reactions conducted under different conditions .
    • They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, and ionic liquid promoted technique .
  • Industry

    • Imidazoles are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • They are used in green chemistry and organometallic catalysis, extending their application as ionic liquids and N-heterocyclic carbenes .
  • Agrochemicals

    • Imidazoles have a broad range of applications in agrochemical products .
  • Corrosion Inhibitors and Sanitizers

    • Imidazoles are used as corrosion inhibitors and sanitizers .
  • Polymers and Antioxidants

    • Imidazoles are used in the production of copolymers and antioxidants .
  • Epoxidation of Olefins

    • 5-Chloro-1-methylimidazole, a 5-halo-1-methylimidazole, participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .
    • It is used in the synthesis of C-5 functionalized N-methylated imidazoles .
  • Radiosensitization of Mammalian Cells

    • 5-Chloro-1-methyl-4-nitroimidazole, a 4-nitroimidazole derivative, is used in rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Epoxidation of Olefins

    • 5-Chloro-1-methylimidazole, a 5-halo-1-methylimidazole, participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .
    • It is used in the synthesis of C-5 functionalized N-methylated imidazoles .
  • Radiosensitization of Mammalian Cells

    • 5-Chloro-1-methyl-4-nitroimidazole, a 4-nitroimidazole derivative, is used in rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

5-chloro-1H-imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

5-chloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBAXFOPZRMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166705
Record name 4-Cl-pyrazole
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Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-imidazole

CAS RN

15965-31-8
Record name 5-Chloro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SP Watson - Synthetic communications, 1992 - Taylor & Francis
A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde Page 1 SYNTHETIC COMMUNICATIONS, 22(20), 2971-2977 (1992) A CONVENIENT SYNTHESIS …
Number of citations: 26 www.tandfonline.com
GJ Griffiths, MB Hauck, R Imwinkelried… - The Journal of …, 1999 - ACS Publications
… 2-Butyl-5-chloro-1H-imidazole(27). To a solution of POCl 3 (300 g, 1.92 mol) in chlorobenzene (70 mL) at 95 C was added imidazolinone 11 (50.0 g, 0.36 mol) as a solid in one portion, …
Number of citations: 64 pubs.acs.org
Y Lei, B Zhang, Y Zhang, X Dai, Y Duan, Q Mao… - European Journal of …, 2021 - Elsevier
Factor XIa, as a blood coagulation enzyme, amplifies the generation of the last enzyme thrombin in the blood coagulation cascade. It was proved that direct inhibition of factor XIa could …
Number of citations: 8 www.sciencedirect.com
MB Parmar, JH Pandya… - Journal of Scientific …, 2023 - search.ebscohost.com
… In this study, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) treated with 2chloro-N-(4-(3-oxomorpholino) phenyl)acetamide and yielded Intermediate 2-(2-butyl-5chloro-4-formyl-…
Number of citations: 0 search.ebscohost.com
YL Zhong, J Lee, RA Reamer, D Askin - Organic Letters, 2004 - ACS Publications
… (Pd 2 (dba) 3 , t Bu 3 P·HBF 4 , K 3 PO 4 ) 8 allowed direct coupling of the unprotected 2,4-disubstituted 5-chloro-1H-imidazole 19b with various aryl/vinyl boronic acids in good yield …
Number of citations: 74 pubs.acs.org
VA Chornous, MK Bratenko… - Russian journal of …, 2009 - search.ebscohost.com
… in particular that N-aryl-2-azidoacetamides in reaction with a system DMF–POCl3 formed 1-aryl-2-(dimethylamino)-5-chloro-1H-imidazole-4-carbaldehydes[15], and N-acetylglycine …
Number of citations: 23 search.ebscohost.com
A Al-Tamimi, A Bari, MA Al-Omar… - … Section E: Structure …, 2010 - scripts.iucr.org
… The condensation product with 2-n-butyl-5-chloro-1H-imidazole-4-carboxaldehyde crystallizes from aqueous ethanol as a sesquihydrate hemiethanol solvate (Scheme 1). There are …
Number of citations: 4 scripts.iucr.org
AVH Rao, PNK Babu, VL Rao, AJ Shree - Asian Journal of Chemistry, 2015 - cir.nii.ac.jp
PEG-600 Mediated Phase Transfer Catalyst Free N-Alkylations of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | CiNii Research … PEG-600 Mediated Phase Transfer Catalyst Free N-Alkylations of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde …
Number of citations: 3 cir.nii.ac.jp
TF El-Moselhy - Chemistry & Biology, 2013 - Citeseer
… To 50 ml round-bottomed flask, ammonium acetate (0.123 g, 1.59 mmol) was added to a stirring solution of 2-butyl-5-chloro-1Himidazole-4-carboxaldehyde (0.25 g, 1.34 mmol) and …
Number of citations: 7 citeseerx.ist.psu.edu
MG Sharma, RM Vala, DM Patel, I Lagunes… - …, 2018 - Wiley Online Library
… in rat liver5 and 2-butyl-5-chloro-1H-imidazole found applicable in the development of eprosartan.… from one-pot reaction between 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde(1), 1,3-…

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